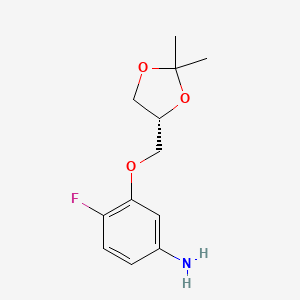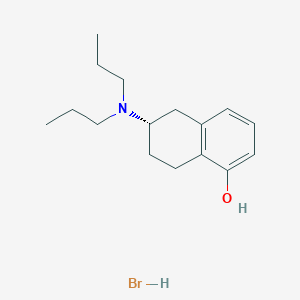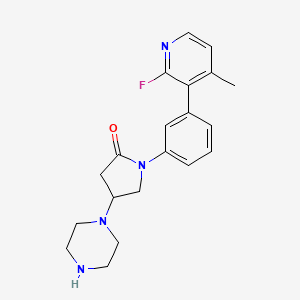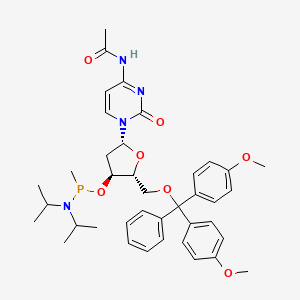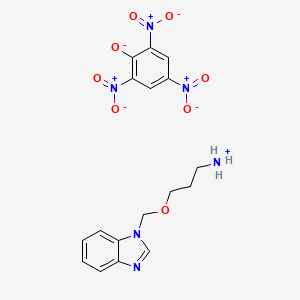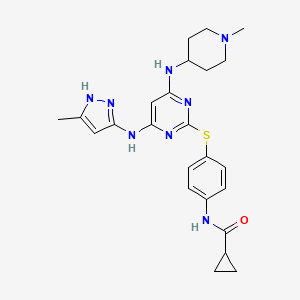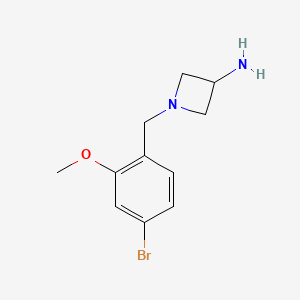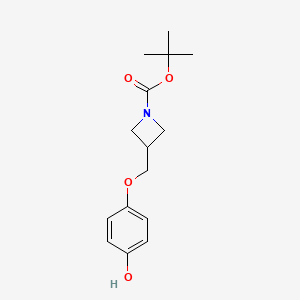![molecular formula C15H24N2O6 B13728315 tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C15H24N2O6. It is known for its unique structure, which includes a piperidine ring and an oxazolidinone moiety. This compound is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with (2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate is used to study enzyme interactions and protein binding due to its stable structure and reactivity .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its stability and reactivity make it a suitable candidate for various pharmaceutical formulations .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .
作用机制
The mechanism of action of tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and an oxazolidinone moiety. This structure provides enhanced stability and reactivity, making it more versatile for various applications .
属性
分子式 |
C15H24N2O6 |
|---|---|
分子量 |
328.36 g/mol |
IUPAC 名称 |
methyl (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-7-5-10(6-8-16)17-11(18)9-22-12(17)13(19)21-4/h10,12H,5-9H2,1-4H3/t12-/m1/s1 |
InChI 键 |
KDXFWBYUYLOSBD-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2[C@H](OCC2=O)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(OCC2=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
